molecular formula C24H27N7O2 B12421926 1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-

1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-

Cat. No.: B12421926
M. Wt: 445.5 g/mol
InChI Key: MWYFHEYFOMQIDN-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the introduction of the substituents. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-amino-1H-pyrazole-3-carboxamide with formamide can yield the pyrazolo[3,4-d]pyrimidine core .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can disrupt cellular processes such as cell cycle progression and apoptosis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H27N7O2

Molecular Weight

445.5 g/mol

IUPAC Name

N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C24H27N7O2/c1-29-10-12-30(13-11-29)21-9-4-18(14-22(21)33-3)27-24-25-15-17-16-26-31(23(17)28-24)19-5-7-20(32-2)8-6-19/h4-9,14-16H,10-13H2,1-3H3,(H,25,27,28)

InChI Key

MWYFHEYFOMQIDN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C4C=NN(C4=N3)C5=CC=C(C=C5)OC)OC

Origin of Product

United States

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